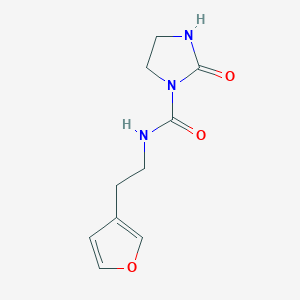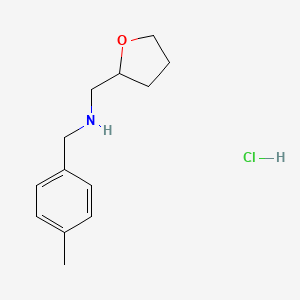![molecular formula C21H23N5O4 B2574462 Methyl 2-[4,7,8-trimethyl-1,3-dioxo-6-(1-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate CAS No. 916030-14-3](/img/structure/B2574462.png)
Methyl 2-[4,7,8-trimethyl-1,3-dioxo-6-(1-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-[4,7,8-trimethyl-1,3-dioxo-6-(1-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Synthesis
Methyl 2-[4,7,8-trimethyl-1,3-dioxo-6-(1-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate, due to its structural complexity, may find potential applications in catalysis and organic synthesis, similar to other imidazole and purine derivatives. N-heterocyclic carbenes, including imidazol-2-ylidenes, have been identified as efficient catalysts in transesterification between esters and alcohols, suggesting potential catalytic applications for structurally related compounds (Grasa, Kissling, & Nolan, 2002). Moreover, the ionic liquid 1-methyl-3-(3-trimethoxysilylpropyl) imidazolium acetate has been utilized as an efficient nanocatalyst for the synthesis of 1-amidoalkyl-2-naphthols, highlighting the versatility of imidazole derivatives in catalysis and synthesis (Safari & Zarnegar, 2014).
Photophysical Properties
The spectral and photophysical properties of imidazo[1,2-a]purine derivatives related to acyclovir have been extensively studied, indicating the relevance of such compounds in photophysical research. These studies have shown that these compounds exhibit specific fluorescence behavior dependent on solvent polarity and pH, which could be leveraged in developing photophysical probes or materials (Wenska et al., 2004).
Crystallography and Molecular Design
The crystal structure analysis of related compounds, such as azilsartan methyl ester ethyl acetate hemisolvate, provides insights into the molecular design and potential interactions of this compound. Understanding these interactions is crucial for designing molecules with desired physical and chemical properties (Li et al., 2015).
Biochemical and Medicinal Applications
Although specific research directly related to this compound is limited, the exploration of structurally similar compounds in biochemical and medicinal contexts, such as their roles in advanced glycation end-product formation and potential anticancer activity of methylglyoxal derivatives, underscores the potential biomedical relevance of such compounds (Nemet, Varga-Defterdarović, & Turk, 2006).
Antiprotozoal Agents
Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown significant antiprotozoal activity, illustrating the potential of purine and imidazole derivatives in developing new therapeutic agents. Such research indicates possible antiprotozoal applications for structurally related compounds (Ismail et al., 2004).
properties
IUPAC Name |
methyl 2-[4,7,8-trimethyl-1,3-dioxo-6-(1-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-12-13(2)26-17-18(23(4)21(29)24(19(17)28)11-16(27)30-5)22-20(26)25(12)14(3)15-9-7-6-8-10-15/h6-10,14H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNYPDRYVDVCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(=O)OC)C(C)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2574379.png)



![Ethyl 2-[[2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2574385.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2574386.png)
![N-[2-(4-benzylpiperazin-1-yl)-1-methyl-2-thien-2-ylethyl]-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B2574387.png)

![N,N'-(cyclohexane-1,3-diylbis(methylene))bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide)](/img/structure/B2574389.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)furan-3-carboxamide](/img/structure/B2574391.png)

![4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2574399.png)
![1-Phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2574400.png)
![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2574402.png)